molecular formula C16H25NO5 B6120784 N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate

Cat. No. B6120784
M. Wt: 311.37 g/mol
InChI Key: DVWGAKFFUUARNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate, also known as DMPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. DMPEA belongs to the class of compounds known as phenethylamines, which are known to have various physiological effects on the body.

Mechanism of Action

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate is believed to exert its physiological effects by binding to various receptors in the body, including the serotonin and norepinephrine receptors. By binding to these receptors, this compound can modulate the levels of neurotransmitters in the brain, leading to its antidepressant effects. This compound is also believed to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to its antidepressant effects. This compound has also been shown to reduce the levels of pro-inflammatory cytokines in the body, leading to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has several advantages for lab experiments, including its relatively low cost and easy synthesis method. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate. One area of research could focus on the potential therapeutic effects of this compound for various neurological and psychiatric disorders, such as depression and anxiety. Another area of research could focus on the potential anti-inflammatory effects of this compound for various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, future research could focus on the potential toxicity of this compound and ways to mitigate this toxicity in order to expand its use in scientific research.

Synthesis Methods

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate can be synthesized through a process known as reductive amination. This process involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. The resulting product is then reacted with methylamine and sodium cyanoborohydride to form this compound.

Scientific Research Applications

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate has been studied for its potential therapeutic effects in various scientific research studies. One study conducted on rats showed that this compound had an antidepressant effect, as it increased the levels of serotonin and norepinephrine in the brain. Another study conducted on mice showed that this compound had an anti-inflammatory effect, as it reduced the levels of pro-inflammatory cytokines in the body.

properties

IUPAC Name

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.C2H2O4/c1-11-7-6-8-12(2)13(11)16-10-9-15-14(3,4)5;3-1(4)2(5)6/h6-8,15H,9-10H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWGAKFFUUARNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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